N'-hydroxyfuran-2-carboximidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxyfuran-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRPNZFONPLHNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50892-99-4 | |
| Record name | N-Hydroxy-2-furancarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50892-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for N Hydroxyfuran 2 Carboximidamide
Direct Synthesis Approaches
The most common direct synthetic route to N'-hydroxyfuran-2-carboximidamide involves the reaction of a nitrile precursor with hydroxylamine (B1172632).
Hydroxylamine Addition to Nitrile Precursors
The synthesis of N'-hydroxy-2-thiophenecarboximidamide, a structural analog of this compound, is achieved by reacting 2-thiophenecarbonitrile (B31525) with hydroxylamine. chemicalbook.com This reaction is typically carried out in a sealed tube with aqueous hydroxylamine in ethanol (B145695) at elevated temperatures. chemicalbook.com A similar approach can be applied to the synthesis of this compound, where furan-2-carbonitrile is used as the starting material. The reaction proceeds via the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile group.
Glucose, a common organic compound, also reacts with hydroxylamine to form an oxime, demonstrating the reactivity of a carbonyl group towards hydroxylamine. ncert.nic.in While not a direct analog, this reaction highlights the general principle of hydroxylamine addition.
Optimization of Reaction Parameters (Temperature, Solvents, Catalysis)
The efficiency of the hydroxylamine addition to nitrile precursors can be influenced by several factors, including temperature, solvent, and the presence of a catalyst. For the synthesis of N'-hydroxy-2-thiophenecarboximidamide, the reaction is heated to 90°C for 1.5 hours in ethanol. chemicalbook.com
In a related synthesis of N,3-dihydroxy-2-naphthamide, a hydroxylamine solution is prepared by reacting hydroxylammonium hydrochloride with potassium hydroxide (B78521) in methanol. oaepublish.com This resulting solution is then reacted with a methyl ester in a microwave reactor. oaepublish.com Microwave-assisted synthesis can often lead to shorter reaction times and improved yields.
The choice of solvent is also critical. While ethanol is a common choice, other polar solvents could potentially be used to improve the solubility of the reactants and facilitate the reaction. Catalysis, although not explicitly mentioned in the context of this compound synthesis, can play a significant role in similar reactions. For example, the synthesis of N-hydroxy- and N-alkoxyindoles can be achieved via a base-mediated cyclization. nih.gov
Table 1: Reaction Parameters for the Synthesis of N'-hydroxy-carboximidamides and Related Compounds
| Product | Precursor | Reagents | Solvent | Temperature | Time | Yield | Reference |
| N'-hydroxy-2-thiophenecarboximidamide | 2-Thiophenecarbonitrile | Hydroxylamine monohydrate | Ethanol | 90°C | 1.5 h | 100% | chemicalbook.com |
| N,3-dihydroxy-2-naphthamide | Methyl 3-hydroxy-2-naphthoate | Hydroxylamine, Potassium hydroxide | Methanol | - | 6 min (microwave) | - | oaepublish.com |
| N-hydroxyindoles | Alkyl 2-(2-nitroaryl)-2-butenoates | Sodium tert-pentoxide | Toluene | - | - | - | nih.gov |
Indirect Synthetic Routes and Precursor Chemistry
While direct synthesis from nitriles is a common approach, indirect routes to N'-hydroxy-carboximidamides can also be considered. One such strategy involves the modification of a pre-existing furan (B31954) ring. For instance, the synthesis of N-((2-(hydrazinecarbonyl)phenyl)furan-2-carboxamide involves a multi-step process starting from a sulfonamide-containing azo dye. researchgate.net Although this example leads to a different furan derivative, it illustrates the possibility of constructing the desired functionality through a series of reactions.
Another indirect approach could involve the formation of the furan ring as a later step in the synthesis. This would require a suitable acyclic precursor that can be cyclized to form the furan moiety.
Sustainable Synthesis Considerations
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds. For the synthesis of this compound, several sustainable strategies can be considered.
Biocatalysis: The use of enzymes as catalysts can offer a more environmentally friendly alternative to traditional chemical methods. For example, the biocatalytic synthesis of hydroxytyrosol (B1673988) monoesters has been demonstrated through direct esterification in ionic liquids. mdpi.com This approach reduces the generation of byproducts and employs a reusable catalyst. mdpi.com
Electrosynthesis: Electro-organic synthesis is another sustainable method that can minimize waste. idw-online.de This technique has been successfully used for the synthesis of N-hydroxy heterocycles through the cathodic reduction of nitro arenes. idw-online.de
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, can significantly reduce the environmental impact of the synthesis.
Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can reduce energy consumption and reaction times. oaepublish.com
Scale-Up Strategies and Process Development
The transition from laboratory-scale synthesis to large-scale production presents several challenges. A robust and scalable process is crucial for the commercial viability of a chemical compound.
Key considerations for the scale-up of this compound synthesis include:
Process Optimization: Thorough optimization of reaction parameters at the laboratory scale is essential to ensure a high-yielding and reproducible process. aragen.com This includes identifying the optimal temperature, pressure, and reactant concentrations.
Reactor Design: The choice of reactor is critical for ensuring efficient mixing, heat transfer, and mass transfer at a larger scale. researchgate.net For reactions involving solids, such as the use of a heterogeneous catalyst, a stirred-tank reactor or a packed-bed reactor may be appropriate. researchgate.net
Safety and Hazard Analysis: A thorough safety assessment of the process is required to identify and mitigate any potential hazards associated with the handling of reagents and the operation of the equipment.
Flow chemistry offers a promising alternative to traditional batch processing for the scale-up of chemical reactions. researchgate.net Continuous flow reactors can provide better control over reaction parameters, leading to improved yields and safety. researchgate.net This approach has been successfully applied to the synthesis of silver nanoparticles, demonstrating its potential for the production of other chemical compounds. mdpi.com
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For N'-hydroxyfuran-2-carboximidamide, a combination of 1D and 2D NMR techniques would provide a complete assignment of its proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring and the N-hydroxy and amine groups of the carboximidamide moiety.
The furan ring protons typically appear as multiplets in the aromatic region of the spectrum. Specifically, the proton at position 5 (H5) is expected to be the most downfield, followed by the proton at position 3 (H3), and then the proton at position 4 (H4). The coupling between these protons would result in a characteristic splitting pattern. For instance, in related furan-2-carboxylic acid derivatives, the furan protons are observed in the range of 6.5-7.9 ppm researchgate.net.
The protons of the -NH₂ and -OH groups are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In similar structures, such as N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, the N-H proton signals are observed as singlets in the downfield region nih.gov.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H5 (furan) | ~7.5 - 7.9 | Doublet of doublets |
| H3 (furan) | ~7.1 - 7.4 | Doublet of doublets |
| H4 (furan) | ~6.5 - 6.7 | Doublet of doublets |
| -NH₂ | Variable (broad) | Singlet |
| -OH | Variable (broad) | Singlet |
This table represents expected values based on analogous compounds and should not be considered as experimentally verified data for this compound.
The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Five distinct signals are anticipated for the five carbon atoms in this compound.
The carbonyl-like carbon of the carboximidamide group (C=N) is expected to be the most downfield signal. The carbons of the furan ring would appear in the aromatic region, with the carbon attached to the carboximidamide group (C2) and the oxygen-bound carbon (C5) being the most deshielded. For example, in furan-2-carboxylic acid, the furan ring carbons resonate at approximately 147.4 ppm (C5), 145.4 ppm (C2), 118.2 ppm (C3), and 112.5 ppm (C4) researchgate.net.
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (ppm) |
| C=N (carboximidamide) | ~150 - 160 |
| C2 (furan) | ~145 - 148 |
| C5 (furan) | ~147 - 150 |
| C3 (furan) | ~115 - 120 |
| C4 (furan) | ~110 - 115 |
This table represents expected values based on analogous compounds and should not be considered as experimentally verified data for this compound.
To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the furan ring protons, showing cross-peaks between H3-H4 and H4-H5.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton with its directly attached carbon atom. This would allow for the definitive assignment of the furanic C-H pairs (C3-H3, C4-H4, and C5-H5).
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would help in assigning the quaternary carbon (C2) and the carboximidamide carbon by observing their correlations with the furan protons. For instance, correlations between H3 and C2/C4/C5, and between H5 and C2/C3/C4 would be expected.
While solution-state NMR provides detailed structural information for soluble compounds, solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. For this compound, ssNMR could be employed to investigate its crystalline polymorphism, intermolecular interactions such as hydrogen bonding in the solid state, and to gain insights into its molecular conformation in the absence of solvent effects. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to enhance the signal of the less abundant ¹³C and ¹⁵N nuclei.
Vibrational Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its various bonds.
Key expected vibrational frequencies include:
O-H and N-H stretching: Broad bands in the region of 3200-3600 cm⁻¹ due to the hydroxyl and amine groups, respectively. The broadness is a result of hydrogen bonding.
C-H stretching (furan): Sharp peaks typically appearing above 3000 cm⁻¹.
C=N stretching: A characteristic absorption band for the imine group, expected in the range of 1620-1680 cm⁻¹.
Furan ring stretching: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C-O-C stretching vibrations of the furan ring.
C-N stretching: Bands in the 1200-1350 cm⁻¹ region.
N-O stretching: An absorption band for the N-O bond of the hydroxyimidamide group, typically found in the 900-950 cm⁻¹ range.
In a study of N'-(4-methoxybenzoyl)furan-2-carbohydrazide, characteristic IR bands were observed for N-H stretching (3176 cm⁻¹), C=O stretching (1632 cm⁻¹), and furan ring vibrations.
Expected FT-IR Data for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch | 3200 - 3600 (broad) |
| N-H stretch | 3200 - 3500 (broad) |
| C-H stretch (furan) | >3000 |
| C=N stretch | 1620 - 1680 |
| Furan ring C=C, C-O-C stretch | 1400 - 1600 |
| C-N stretch | 1200 - 1350 |
| N-O stretch | 900 - 950 |
This table represents expected values based on characteristic group frequencies and data from analogous compounds. It should not be considered as experimentally verified data for this compound.
Raman Spectroscopy
Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The Raman spectrum is expected to be characterized by specific bands corresponding to the furan ring and the N'-hydroxycarboximidamide moiety.
Based on studies of furan and its derivatives, the furan ring in this compound would exhibit characteristic Raman bands. chemicalpapers.comnorthwestern.educhemicalpapers.comglobalresearchonline.netoup.com These include the C-H stretching vibrations typically observed around 3120-3160 cm⁻¹, and the C=C double bond stretching vibrations which are expected to be intense and appear in the region of 1460-1610 cm⁻¹. The ring breathing vibrations of the furan moiety are also a key feature, generally found at lower wavenumbers.
The N'-hydroxycarboximidamide group will also contribute distinct signals. The C=N stretching vibration is anticipated to be in the 1640-1680 cm⁻¹ region. The N-O stretching and O-H bending vibrations would also be present, though their Raman intensity can vary. Due to the potential for hydrogen bonding, the position and width of the O-H band may be broad.
A theoretical data table of expected Raman shifts is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Furan C-H stretch | 3120-3160 |
| C=N stretch | 1640-1680 |
| Furan C=C stretch | 1460-1610 |
| Furan ring breathing | 850-1000 |
| N-O stretch | 850-950 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is employed to accurately determine the elemental composition of this compound. The exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) is measured with high precision, which allows for the unambiguous confirmation of the molecular formula, C₅H₆N₂O₂. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
| Ion | Calculated m/z |
| [C₅H₆N₂O₂ + H]⁺ | 127.0502 |
| [C₅H₆N₂O₂ + Na]⁺ | 149.0321 |
| [C₅H₆N₂O₂ - H]⁻ | 125.0356 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is utilized to probe the fragmentation pathways of this compound. By selecting the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, providing structural information. youtube.comlibretexts.org
The fragmentation of this compound is expected to proceed through several key pathways. A common fragmentation would involve the cleavage of the furan ring from the rest of the molecule. Loss of small neutral molecules such as H₂O, NO, and HCN from the N'-hydroxycarboximidamide moiety is also anticipated. The furan ring itself can undergo characteristic fragmentation, leading to smaller cyclic or acyclic ions. The study of these fragmentation patterns is essential for the structural confirmation of the molecule.
| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Neutral Loss |
| 127.0502 | 110.0497 | NH₃ |
| 127.0502 | 97.0441 | CH₂O |
| 127.0502 | 69.0335 | C₂H₂N₂O |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of the molecular structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for the title compound is not publicly available, valuable insights can be drawn from the crystal structure of the closely related compound, N'-hydroxypyrimidine-2-carboximidamide. nih.gov
Based on this analogue, it is expected that this compound will adopt a planar conformation, with the furan ring and the N'-hydroxycarboximidamide group being nearly coplanar. The molecule is likely to exist in the E configuration about the C=N double bond.
A key feature of the solid-state structure will be the extensive network of intermolecular hydrogen bonds. The hydroxyl group and the amino group of the N'-hydroxycarboximidamide moiety are expected to act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. These hydrogen bonds are likely to link the molecules into dimers or extended chains, stabilizing the crystal lattice.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C=N bond length | ~1.30 Å |
| N-O bond length | ~1.38 Å |
| Hydrogen Bonding | N-H···O, O-H···N |
Chromatographic Techniques for Purity and Isomer Analysis
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a primary technique for determining the purity of this compound and for the analysis of any potential isomers. A reversed-phase HPLC method would be most suitable for this polar compound.
A typical HPLC system for the analysis of furan derivatives would employ a C18 column with a gradient elution using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govsigmaaldrich.com Detection is commonly performed using a UV detector, as the furan ring and the conjugated system of the N'-hydroxycarboximidamide moiety are expected to have a strong UV absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification and quantification.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~270 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For this compound, GC, particularly when coupled with mass spectrometry (GC-MS), serves as a crucial tool for assessing its purity and identifying any potential impurities. The successful analysis of furan derivatives by GC-MS has been well-documented, often employing a capillary column such as an HP-5MS. mdpi.comnih.gov The separation on this type of column is based on the differential partitioning of analytes between the stationary phase and the mobile gas phase.
While specific retention time data for this compound is not widely published, the analysis of structurally similar furan derivatives provides a framework for expected chromatographic behavior. For instance, studies on various furan derivatives have demonstrated successful separation within a 10-minute timeframe using an HP-5MS column. mdpi.comnih.gov The operating conditions for such an analysis would typically involve a programmed temperature ramp to ensure efficient separation of the target compound from any starting materials or byproducts. The volatility of this compound, influenced by its molecular weight and intermolecular forces, will be a key determinant of its retention time.
It is common to use solid-phase microextraction (SPME) as a sample preparation technique for the analysis of furan derivatives in various matrices, which can enhance the sensitivity of the GC-MS analysis. mdpi.comnih.gov
Table 1: Illustrative GC-MS Parameters for the Analysis of Furan Derivatives
| Parameter | Value |
| Column | HP-5MS (or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 50°C, ramp to 280°C |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a critical verification of its empirical and molecular formula. For this compound, with the molecular formula C₅H₆N₂O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.
The experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and stoichiometry of the synthesized compound. Any significant deviation could indicate the presence of impurities or that the incorrect compound has been synthesized. Research on other furan-based derivatives routinely includes elemental analysis to confirm the successful synthesis of the target molecules. nih.gov
Table 2: Theoretical Elemental Composition of this compound (C₅H₆N₂O₂)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 5 | 60.05 | 47.62 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 4.80 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 22.22 |
| Oxygen | O | 16.00 | 2 | 32.00 | 25.37 |
| Total | 126.13 | 100.00 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound will be dictated by the presence of chromophores, which are the parts of the molecule that absorb light. The furan ring and the C=N bond of the imidamide group are the primary chromophores in this compound.
The UV-Vis spectrum of furan itself exhibits a characteristic absorption maximum (λmax) around 205 nm in the gas phase. nist.gov For furan derivatives, the position and intensity of this absorption can be influenced by the nature and position of substituents on the ring. In the case of this compound, the conjugation of the furan ring with the carboximidamide group is expected to result in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum compared to furan.
Studies on other furan carbohydrazide (B1668358) derivatives have reported absorption maxima in the range of 326 nm to 350 nm, attributed to n→π* and π→π* transitions. researchgate.net Similarly, the analysis of newly synthesized hydrazone derivatives has shown distinct absorption maxima that differ from the starting materials, confirming the formation of the new compound. mu-varna.bg Therefore, it is anticipated that the UV-Vis spectrum of this compound would display characteristic absorption bands that are indicative of its specific electronic structure.
Table 3: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Electronic Transition |
| Ethanol (B145695) | ~250-280 | π → π |
| Methanol | ~320-350 | n → π |
Note: The exact λmax values would need to be determined experimentally and can be influenced by the solvent used.
Reactivity Studies and Mechanistic Investigations
Acid-Base Properties and Protonation Equilibria
The acid-base properties of N'-hydroxyfuran-2-carboximidamide are determined by the presence of both acidic and basic centers. The hydroxyl group of the N'-hydroxy moiety can act as a proton donor (acidic), while the nitrogen atoms of the imidamide group can act as proton acceptors (basic).
Table 1: Estimated pKa Values for Functional Groups in this compound based on Analogous Compounds
| Functional Group | Estimated pKa Range | Basis of Estimation |
| N'-hydroxy (proton loss) | 9 - 11 | Based on typical pKa values of N-substituted hydroxylamines. |
| Imidamide (proton gain) | 4 - 6 | Based on the basicity of amidines and the electron-withdrawing effect of the furan (B31954) ring. |
Note: These are estimated values and may vary depending on the specific molecular environment and experimental conditions.
Tautomeric Forms and Interconversion Dynamics
This compound can exist in several tautomeric forms due to the migration of a proton. The most significant tautomerism is the oxime-nitrone tautomerism within the N'-hydroxyimidamide moiety. Additionally, keto-enol type tautomerism involving the furan ring is a possibility, although generally less favored for aromatic furans. nih.govnih.gov
The interconversion between these tautomers is a dynamic process, and the position of the equilibrium is influenced by factors such as the solvent, temperature, and pH. nih.gov For example, in a study of 4-hydroxy-2,5-dimethyl-3(2H)-furanone, the keto-enol tautomerism was found to be catalyzed by both acidic and basic conditions. nih.gov While this is a different furan derivative, it highlights the potential for tautomerism in furan-containing systems.
The different tautomers can exhibit distinct reactivity profiles. For instance, the oxime tautomer is expected to be the predominant form, but the nitrone tautomer, although likely present in lower concentrations, could participate in specific cycloaddition reactions. The dynamics of interconversion are important for understanding the full scope of the compound's chemical behavior.
Table 2: Plausible Tautomeric Forms of this compound
| Tautomer Name | Structural Features |
| (E/Z)-Oxime form | The most stable and common form. |
| Nitrone form | Characterized by a nitrogen-oxygen double bond. |
Electrophilic Substitution Reactions on the Furan Ring
The furan ring in this compound is electron-rich and thus susceptible to electrophilic substitution reactions. These reactions are generally faster than those of benzene. The substitution typically occurs at the C5 position, which is para to the C2-substituent, due to the directing effect of the carboximidamide group and the inherent reactivity of the furan ring.
Common electrophilic substitution reactions that furan rings undergo include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the conditions for these reactions must be carefully controlled, as the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening. For instance, the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) leads to hydroarylation, proceeding through a diprotonated intermediate. mdpi.com
Nucleophilic Reactivity at the Imidamide Moiety
The N'-hydroxyimidamide moiety of this compound possesses nucleophilic character. The nitrogen atoms can participate in reactions with various electrophiles. For example, the synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide is achieved through the reaction of 2,2-diphenylethan-1-amine with furan-2-carbonyl chloride, a classic example of nucleophilic acyl substitution. mdpi.com
The hydroxylamino group is a potent nucleophile and can add to polarized multiple bonds. Studies on related hydroxylaminooximes have shown that the hydroxylamine (B1172632) moiety is significantly more reactive as a nucleophile than the oxime moiety in addition reactions to coordinated nitriles.
Oxidative and Reductive Transformations
The furan ring and the N'-hydroxyimidamide group can undergo both oxidative and reductive transformations. The furan ring can be oxidized under various conditions. For example, the oxidation of furan-2-carboxylate (B1237412) to 2-oxoglutarate has been observed in biological systems. nih.gov Furthermore, the oxidation of furan-2-carboximidamides with agents like (dicarboxyiodo)benzenes can lead to a rearrangement to form N1-acyl-N1-(2-furyl)ureas via a carbodiimide (B86325) intermediate. rsc.org
The N'-hydroxyimidamide moiety can also be subject to oxidation and reduction. The hydroxylamino group can be oxidized to a nitroso or nitro group, while the oxime can be reduced to an amine. The specific outcome of these reactions depends on the reagents and conditions employed. For example, the aerobic oxidation of 5-hydroxymethyl-2-furfural to 2,5-furandicarboxylic acid has been achieved using gold nanoparticle catalysts. nih.gov
Radical-Mediated Reactions
The furan ring can participate in radical-mediated reactions. The reaction of furans with hydroxyl radicals in the gas phase has been shown to produce unsaturated 1,4-dicarbonyls through ring-opening mechanisms. researchgate.net While specific studies on radical reactions of this compound are not available, it is plausible that the furan ring could undergo similar transformations.
The N'-hydroxyimidamide moiety can also be involved in radical processes. The N-O bond can undergo homolytic cleavage under certain conditions to generate nitrogen- and oxygen-centered radicals. These reactive intermediates can then participate in various subsequent reactions. The presence of a labile hydrogen atom on the hydroxyl group also provides a site for hydrogen atom abstraction by other radicals. Studies on the antioxidant properties of related furan derivatives suggest that they can act as radical scavengers. nih.gov
Coordination Chemistry of N Hydroxyfuran 2 Carboximidamide
Electronic Structure and Bonding in Metal Complexes:The electronic structure and nature of bonding in metal complexes of this ligand have not been investigated.
Catalytic Applications of N'-hydroxyfuran-2-carboximidamide Metal Complexes Remain an Unexplored Frontier in Coordination Chemistry
Despite a comprehensive search of scientific literature, no specific research or data could be located regarding the catalytic applications of metal complexes containing the ligand this compound. This indicates that the catalytic potential of these particular complexes is a largely uncharted area within the field of coordination chemistry.
While the broader classes of furan (B31954) derivatives and amidoxime-containing ligands have been investigated for their roles in various catalytic processes, information directly pertaining to this compound is conspicuously absent. General searches for catalytic activities of metal complexes with related structural motifs, such as furan-2-carboxylate (B1237412) or other Schiff base ligands, did not yield any specific examples or detailed findings for the compound . Similarly, explorations into the catalytic applications of amidoxime (B1450833) metal complexes in areas like oxidation or hydrolysis did not provide any concrete data on this compound metal complexes.
The lack of published research in this specific area means that no detailed research findings, data tables on catalytic efficiency, or discussions on reaction mechanisms for this compound metal complexes can be provided at this time. This represents a significant gap in the current body of scientific knowledge and suggests a potential avenue for future research in the development of novel catalysts.
Given the absence of content for the specified section, a table of mentioned compound names cannot be generated.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in providing insights into the electronic structure and geometry of molecules.
Density Functional Theory (DFT) Studies on Structure and Conformation
No specific DFT studies on the structure and conformation of N'-hydroxyfuran-2-carboximidamide have been found in the literature. Such studies would typically involve the use of functionals like B3LYP with various basis sets to determine the most stable geometric isomers and conformers of the molecule. Analysis of bond lengths, bond angles, and dihedral angles would provide a detailed three-dimensional picture of the compound.
Ab Initio Methods for Electronic Properties
There is no available research detailing the use of ab initio methods to calculate the electronic properties of this compound. These methods, which are based on first principles, could be used to compute properties such as ionization potential, electron affinity, and the distribution of electron density, offering insights into the molecule's reactivity.
Semi-Empirical and Molecular Mechanics (MM) Calculations
Information regarding the application of semi-empirical or molecular mechanics calculations to this compound is not available. These less computationally intensive methods are often used for preliminary conformational searches and to handle larger molecular systems.
Molecular Dynamics (MD) Simulations
There are no published MD simulation studies for this compound. MD simulations could provide valuable information about the dynamic behavior of this molecule in different environments, such as in solution, which is crucial for understanding its interactions with biological targets or other molecules. Studies on other furan (B31954) derivatives have demonstrated the utility of MD in understanding material properties and biological interactions. nih.govresearchgate.netpsu.edu
Reaction Mechanism Elucidation via Potential Energy Surface (PES) Analysis
The elucidation of reaction mechanisms involving this compound through Potential Energy Surface (PES) analysis has not been reported. This type of analysis is critical for understanding the pathways of chemical reactions, including the identification of intermediates and transition states. acs.org
Aromaticity Analysis of the Furan Ring and Related Systems
The concept of aromaticity is crucial for understanding the stability, reactivity, and electronic properties of cyclic conjugated systems like the furan ring in this compound. Aromaticity is not a directly observable quantity but is inferred from various indicators, with geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) being widely used. researchgate.netnih.gov
The HOMA index evaluates the degree of bond length equalization in a ring, comparing it to an ideal aromatic system (HOMA = 1 for benzene) and a non-aromatic Kekulé structure (HOMA = 0). nih.gov Studies on furan and its derivatives consistently show that furan possesses a relatively low degree of aromaticity compared to other five-membered heterocycles like pyrrole (B145914) and thiophene, or to benzene. researchgate.net A new parameterization of the HOMA index, known as HOMHED (HOMA for Heterocycle Electron Delocalization), was developed to better account for the properties of heterocycles. researchgate.net
Calculations using the HOMHED model have shown that furan has a low but significant level of aromaticity, which is consistent with its chemical behavior—it undergoes electrophilic substitution reactions, a hallmark of aromatic character, but can also participate in addition reactions typical of dienes. researchgate.net The low aromaticity is attributed to the high electronegativity of the oxygen atom, which tends to localize its lone pair electrons, making them less available for delocalization within the π-system of the ring.
In substituted furans, such as furan-2-carboxamide systems, the nature of the substituent at the C2 position can further influence the aromaticity of the ring. Electron-withdrawing groups, like the carboximidamide moiety, can decrease the electron density in the ring, potentially affecting the π-electron delocalization and thus altering the HOMA value. researchgate.net Magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS), also serve as important tools for quantifying aromaticity, complementing the geometry-based HOMA index. nih.gov
Table 2: Aromaticity Indices for Furan and a Reference Compound
| Compound | Aromaticity Index | Calculated Value | Interpretation | Reference |
| Furan | HOMHED | 0.543 | Weakly aromatic | researchgate.net |
| Furan | rHOMA | 0.029 | Non-aromatic (by this older parameterization) | researchgate.net |
| Benzene | HOMA | 1.000 | Fully aromatic (by definition) | nih.gov |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, providing valuable data for structural elucidation and characterization. globalresearchonline.netnih.gov These theoretical predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound and related furan derivatives offer insights that complement experimental findings.
NMR Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be accurately calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.govresearchgate.net For furan derivatives, the calculated chemical shifts are sensitive to substituents on the ring. nih.gov For example, in furan itself, the protons at the α-positions (C2, C5) are typically deshielded compared to those at the β-positions (C3, C4). The presence of a carboxamide or carboximidamide group at the C2 position is expected to further influence the chemical shifts of the furan ring protons and carbons due to its electronic effects. nih.gov
Infrared (IR) Spectroscopy: Theoretical vibrational spectra are calculated by determining the second derivatives of the energy with respect to atomic displacements. DFT calculations can predict the frequencies and intensities of IR absorption bands. globalresearchonline.netresearchgate.net For furan-2-carboxamide derivatives, key predicted vibrations include the N-H stretching, C=O stretching of the amide, C=N stretching of the imide, and various stretching and bending modes of the furan ring. nih.goviucr.org For example, studies on N-(thiazol-2-yl)furan-2-carboxamide have shown good agreement between DFT-calculated and experimentally observed vibrational frequencies. nih.gov
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. globalresearchonline.net It can predict the maximum absorption wavelengths (λ_max) and the nature of the electronic transitions (e.g., π → π). For furan and its derivatives, the main absorption in the UV region corresponds to π → π transitions within the conjugated system. globalresearchonline.net The substitution pattern on the furan ring significantly affects the λ_max values.
Table 3: Predicted Spectroscopic Data for Furan and Related Derivatives
| Molecule/Fragment | Spectrum | Parameter | Predicted Value | Reference |
| Furan | ¹H NMR | δ (H2/H5) | 7.40 ppm | researchgate.net |
| Furan | ¹H NMR | δ (H3/H4) | 6.30 ppm | researchgate.net |
| Furan | IR | C-H stretch | 3207-3241 cm⁻¹ | globalresearchonline.net |
| Furan | IR | Ring stretch (C=C) | ~1500-1600 cm⁻¹ | researchgate.net |
| Furan | UV-Vis | λ_max (π → π*) | ~200-210 nm | globalresearchonline.net |
| N-(p-tolylcarbamothioyl)furan-2-carboxamide | ¹³C NMR | δ (C=O) | 158.1 ppm | mdpi.com |
| N-(2-nitrophenyl)furan-2-carboxamide | IR | C=O stretch | 1679.05 cm⁻¹ (exp.) | iucr.org |
Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding)
Non-covalent interactions, particularly hydrogen bonds, play a critical role in determining the three-dimensional structure, crystal packing, and biological activity of molecules like this compound. nih.govrsc.org The presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (N, O) in this molecule allows for a rich network of both intramolecular and intermolecular interactions.
Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed to characterize these weak interactions. nih.govnih.gov QTAIM analysis identifies bond critical points (BCPs) between interacting atoms and analyzes the electron density at these points to classify and quantify the strength of the interaction. nih.govresearchgate.net NBO analysis, on the other hand, investigates orbital interactions, such as the charge transfer from a lone pair orbital of a hydrogen bond acceptor to an antibonding σ* orbital of the donor. nih.gov
In furan-containing systems, C-H···O and C-H···C hydrogen bonds are recognized as significant forces in the formation of molecular clusters and crystal lattices. nih.gov For furan-2-carboxamide derivatives, intermolecular N-H···O hydrogen bonds involving the amide group are a common and dominant feature in their crystal structures, often leading to the formation of dimers or extended chains. nih.goviucr.org
The this compound molecule has several potential sites for hydrogen bonding:
Intramolecular: A hydrogen bond can form between the hydroxyl group (-OH) and the imine nitrogen atom, creating a stable six-membered ring. This is a common feature in related amidoxime (B1450833) structures.
Intermolecular: The amide N-H, the hydroxyl O-H, the furan oxygen, and the carboximidamide nitrogens can all participate in a complex network of intermolecular hydrogen bonds. rsc.org These interactions are crucial in stabilizing the crystal structure and can influence the molecule's conformation. Studies on related carbamothioyl-furan-2-carboxamide derivatives have highlighted the presence of intramolecular hydrogen bonding involving the carbonyl oxygen. mdpi.com
The strength of these hydrogen bonds can be estimated computationally, with typical interaction energies for neutral hydrogen bonds ranging from a few kJ/mol to over 30 kJ/mol for stronger interactions. rsc.org
Table 4: Potential Hydrogen Bonding Interactions in this compound
| Type | Donor | Acceptor | Description | Significance |
| Intramolecular | Hydroxyl (-OH) | Imine Nitrogen | Forms a stable pseudo-six-membered ring. | Influences molecular conformation and planarity. |
| Intermolecular | Amide (-NH) | Carbonyl Oxygen (of another molecule) | Leads to dimer or chain formation in the solid state. | Key for crystal packing; common in carboxamides. nih.gov |
| Intermolecular | Hydroxyl (-OH) | Furan Oxygen (of another molecule) | Contributes to the overall crystal lattice stability. | Utilizes the furan oxygen as a hydrogen bond acceptor. |
| Intermolecular | C-H (Furan Ring) | Oxygen/Nitrogen (of another molecule) | Weaker C-H···O/N interactions that contribute to packing. | Important for the stability of furan clusters. nih.gov |
Organic Transformations and Derivatization Strategies
Functional Group Interconversions on the Imidamide Moiety
The N'-hydroxycarboximidamide group is a rich site for functional group interconversions. Amidoximes are commonly synthesized from the corresponding nitriles by reaction with hydroxylamine (B1172632). nih.gov This process is a key step in creating the title compound from furan-2-carbonitrile.
The amidoxime (B1450833) moiety itself can undergo various transformations. For instance, oxidation of amidoximes can lead to the formation of amides and nitriles. nih.gov This reaction is of interest in understanding the metabolic pathways of amidoxime-containing drugs, as it can be catalyzed by enzymes like cytochrome P450. nih.gov While specific studies on the oxidation of N'-hydroxyfuran-2-carboximidamide are not extensively documented, the general reactivity of the amidoxime group suggests its susceptibility to such conversions.
Derivatization to Novel Heterocyclic Systems
A significant application of this compound is its use as a precursor for the synthesis of various heterocyclic compounds. nih.gov The bifunctional nature of the amidoxime group makes it an ideal starting material for cyclization reactions.
Cyclocondensation reactions of this compound with various electrophiles provide a direct route to a range of five-membered heterocycles, most notably 1,2,4-oxadiazoles. These reactions typically involve the acylation of the amidoxime followed by cyclodehydration. nih.gov
The reaction with acyl chlorides or carboxylic anhydrides is a common method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, where the furan (B31954) group from this compound would be at the 3-position. nih.govresearchgate.net The use of inorganic bases or agents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can facilitate these cyclizations, sometimes allowing them to proceed at room temperature. nih.gov
| Reagent | Product | Conditions | Reference |
| Acyl Chlorides | 3-(Furan-2-yl)-5-substituted-1,2,4-oxadiazoles | Base (e.g., Cs2CO3, NaOH), Solvent (e.g., MeCN, DMSO) | nih.gov |
| Carboxylic Anhydrides | 3-(Furan-2-yl)-5-substituted-1,2,4-oxadiazoles | Base/DMSO medium | nih.gov |
| 1,1'-Carbonyldiimidazole (CDI) | 3-(Furan-2-yl)-1,2,4-oxadiazol-5-one | Base-mediated carbonylative cyclization | nih.gov |
| Nitriles | 3-(Furan-2-yl)-5-substituted-1,2,4-oxadiazoles | Catalyst (e.g., PTSA-ZnCl2) | organic-chemistry.org |
This table represents generalized reaction conditions for the synthesis of 1,2,4-oxadiazoles from amidoximes.
Annulation strategies involving this compound can lead to the formation of fused heterocyclic systems. For example, derivatives of 2'-furyl-2-benzoxazole have been synthesized, indicating the potential for creating complex polycyclic structures from furan-based starting materials. nih.gov While not starting directly from the amidoxime, these syntheses highlight the utility of the furan-2-yl moiety in building larger heterocyclic frameworks.
C-H Functionalization of the Furan Ring
Direct C-H functionalization of the furan ring in this compound represents an atom-economical approach to introduce further diversity. While specific literature on this compound is scarce, general methods for the direct functionalization of furan rings and other nitrogen-containing heterocycles are well-established. nih.govnih.govacs.org
Rhodium-catalyzed C-H activation has been successfully applied to various nitrogen heterocycles for alkylation and arylation. nih.govacs.org Given the presence of the nitrogen-rich imidamide moiety, such transition-metal-catalyzed strategies could potentially be adapted for the regioselective functionalization of the furan ring in this compound. The furan ring itself is susceptible to photochemical reactions, which can be another avenue for functionalization. acs.org
Application as Reagents or Catalysts in Organic Synthesis
Beyond its role as a synthetic intermediate, this compound and its derivatives have potential applications as reagents or catalysts. The amidoxime functional group is a known chelator of metal ions, which suggests that this compound could serve as a ligand in coordination chemistry and catalysis. nih.gov The formation of stable complexes with various metal ions could lead to the development of novel catalysts for a range of organic transformations.
Additionally, furan-2-carboxamide derivatives have been investigated for their biological activities, including as microtubule stabilizing agents. nih.gov This bioactivity underscores the importance of this structural motif and motivates the development of new synthetic methodologies for its derivatization.
Supramolecular Chemistry and Self Assembly
Design Principles for Supramolecular Assemblies
The design of supramolecular assemblies hinges on the strategic incorporation of functional groups capable of specific and directional non-covalent interactions. For N'-hydroxyfuran-2-carboximidamide, its potential to act as a building block in supramolecular chemistry would theoretically be based on the interplay of hydrogen bond donors (the N-H and O-H groups) and acceptors (the nitrogen and oxygen atoms), as well as potential π-π stacking interactions involving the furan (B31954) ring. The geometry and electronic properties of the molecule would dictate the directionality and strength of these interactions, guiding its assembly into larger, ordered structures.
Non-Covalent Interactions in Host-Guest Systems
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. The stability of such complexes is governed by a variety of non-covalent forces, including hydrogen bonding, van der Waals forces, hydrophobic effects, and electrostatic interactions. While general principles of host-guest chemistry are well-established, there is no specific research detailing the participation of this compound as either a host or a guest in such systems. nih.gov Theoretical studies or future experimental work would be needed to explore its binding affinities and specific interaction modes with potential molecular partners.
Self-Assembly Processes and Molecular Recognition
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by specific local interactions. Molecular recognition, the specific binding between two or more molecules, is the underlying principle of self-assembly. The furan ring and the carboximidamide group in this compound present potential sites for molecular recognition, which could lead to self-assembly into discrete oligomers or extended polymeric chains. However, without experimental evidence, the specific pathways and products of any self-assembly process involving this compound remain speculative.
Formation of Supramolecular Architectures
The formation of well-defined supramolecular architectures, such as sheets, tubes, or cages, from molecular building blocks is a key goal of supramolecular chemistry. rsc.org The ability of a molecule to form such structures depends on its symmetry, the number and arrangement of its interaction sites, and the experimental conditions. While numerous compounds have been shown to form intricate hydrogen-bonded networks and other supramolecular architectures, there are no published studies demonstrating the formation of such structures from this compound. rsc.org
Modulation of Supramolecular Structures with External Stimuli
A significant area of modern supramolecular chemistry is the development of systems that respond to external stimuli, such as light, temperature, pH, or the presence of specific chemical species. This allows for the dynamic control of the properties of the material. Research in this area has led to the creation of "smart" materials with a wide range of potential applications. nih.gov There is currently no information available on whether supramolecular assemblies involving this compound, if they can be formed, could be modulated by external stimuli.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
